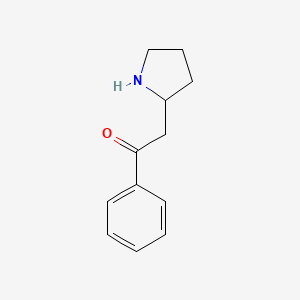
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with pyrrolidine to form the desired ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 1-Phenyl-2-(pyrrolidin-2-yl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
科学研究应用
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one has several scientific research applications:
作用机制
The mechanism of action of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with molecular targets such as neurotransmitter transporters. It is believed to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other psychostimulants and may contribute to its potential therapeutic effects.
相似化合物的比较
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol: This compound has an alcohol group instead of a ketone group and exhibits different chemical reactivity and biological activity.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
属性
CAS 编号 |
62024-31-1 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
1-phenyl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H15NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2 |
InChI 键 |
SJHOOUNXLQLKHI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


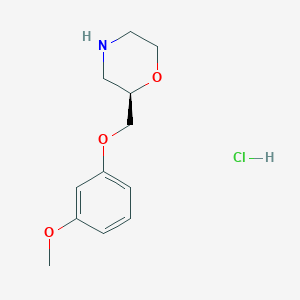
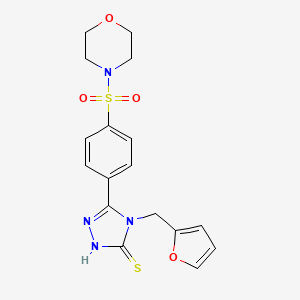
![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)

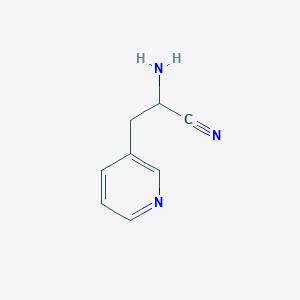

![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)
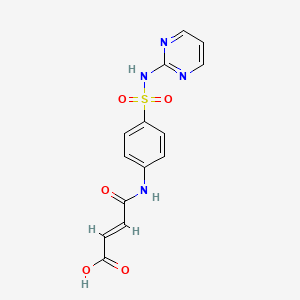
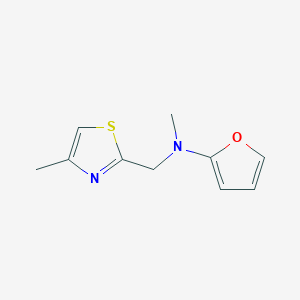
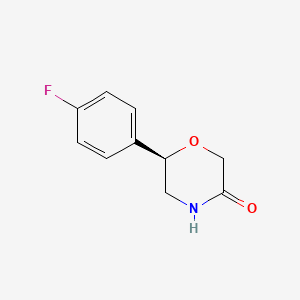
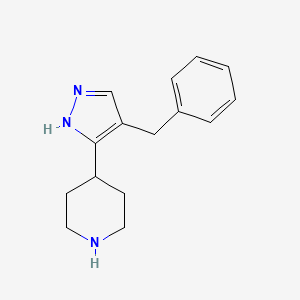

![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
